3-Brom-6-phenylpyrazolo[1,5-a]pyrimidin
Übersicht
Beschreibung
3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. This compound is characterized by the presence of a bromine atom at the third position and a phenyl group at the sixth position of the pyrazolo[1,5-A]pyrimidine core. It has a molecular formula of C12H8BrN3 and a molecular weight of 274.12 g/mol
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a valuable tool in studying enzyme mechanisms and developing new therapeutic agents .
Medicine: The compound has shown promise in medicinal chemistry as a scaffold for designing antitumor agents. Its derivatives have been studied for their cytotoxic activity against cancer cell lines, highlighting its potential as a lead compound in anticancer drug development .
Industry: In the industrial sector, 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine is utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes. Its photophysical properties make it suitable for applications in optoelectronic devices and imaging technologies .
Wirkmechanismus
Target of Action
The primary target of 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine prevents cells from entering the S phase, thus halting cell division .
Result of Action
The inhibition of CDK2 by 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine leads to a significant alteration in cell cycle progression, resulting in the induction of apoptosis within cells . This makes it a potential candidate for cancer treatment, as it can selectively target and kill rapidly dividing tumor cells .
Biochemische Analyse
Biochemical Properties
3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases. These interactions are primarily inhibitory, leading to the suppression of enzyme activity. The compound binds to the active sites of these enzymes, preventing their normal function and thereby modulating cellular processes. Additionally, 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine has been found to interact with other biomolecules, including nucleic acids and certain proteins involved in cell signaling pathways .
Cellular Effects
The effects of 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. This is achieved through the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. Furthermore, 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine affects gene expression by regulating the transcription of genes involved in cell growth and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The bromine atom and phenyl group in its structure facilitate binding to the active sites of target enzymes, leading to their inhibition. This inhibition disrupts the normal catalytic activity of the enzymes, thereby affecting downstream cellular processes. Additionally, 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation. Long-term studies have shown that 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine can have sustained effects on cellular function, including persistent inhibition of enzyme activity and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine vary with different dosages in animal models. At lower dosages, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and the suppression of inflammatory responses. At higher dosages, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity. These findings highlight the importance of dosage optimization in the therapeutic application of 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine .
Metabolic Pathways
3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of several metabolites, which may have distinct biological activities. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of certain metabolites within the cell .
Transport and Distribution
The transport and distribution of 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects. The interaction with transporters and binding proteins influences the localization and accumulation of 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine within the cell .
Subcellular Localization
The subcellular localization of 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it may be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect mitochondrial function and cellular metabolism. The subcellular localization of 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine is essential for its precise biochemical activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-A]pyrimidine scaffold. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-A]pyrimidines, while coupling reactions can produce biaryl or alkyne-linked derivatives.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-5-chloropyrazolo[1,5-A]pyrimidine
- 6-Bromopyrazolo[1,5-A]pyrimidine-3-carbonitrile
- 5-(2-Phenylpyrazolo[1,5-A]pyridin-3-yl)-1H-pyrazolo[3,4-C]pyridazine
Comparison: 3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it offers greater versatility in synthetic modifications and a broader range of applications in medicinal chemistry and material science .
Eigenschaften
IUPAC Name |
3-bromo-6-phenylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-11-7-15-16-8-10(6-14-12(11)16)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENYADATKVZLPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=C(C=N3)Br)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857308 | |
Record name | 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039364-87-8 | |
Record name | 3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.